1-butyl-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiourea
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Overview
Description
N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and two methyl groups, along with a thiourea moiety
Preparation Methods
The synthesis of N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with N-butylthiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a high-purity product.
Chemical Reactions Analysis
N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Hydrolysis: Hydrolysis of the thiourea moiety can be achieved using acidic or basic conditions to yield the corresponding amine and carbonyl compounds.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and antifungal properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can be compared with other similar compounds, such as:
N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]UREA: This compound differs by the replacement of the sulfur atom with an oxygen atom in the thiourea moiety.
N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE: This compound features a carbamate group instead of the thiourea moiety.
N-BUTYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOCARBAMATE: This compound has a thiocarbamate group in place of the thiourea moiety.
Properties
Molecular Formula |
C17H24N4S |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-butyl-3-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C17H24N4S/c1-4-5-11-18-17(22)19-12-16-13(2)20-21(14(16)3)15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3,(H2,18,19,22) |
InChI Key |
AHAXTHWIOFIVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NCC1=C(N(N=C1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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